Retaspimycin hydrochloride

Übersicht

Beschreibung

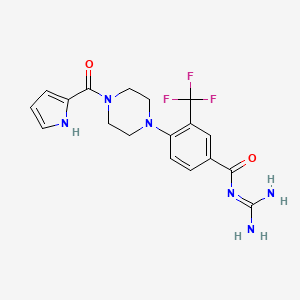

Retaspimycin Hydrochlorid ist ein potenter und selektiver Inhibitor des Hitzeschockproteins 90 (HSP90). Es ist ein Hydrochinon-Hydrochloridsalz-Derivat von 17-Allylamino-17-Demethoxygeldanamycin (17-AAG). Diese Verbindung hat sich bei der Behandlung verschiedener Krebsarten, einschließlich gastrointestinaler Stromatumoren, Weichteilsarkomen und nicht-kleinzelligem Lungenkrebs, als vielversprechend erwiesen .

Herstellungsmethoden

Retaspimycin Hydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Geldanamycin ausgehen. Der Syntheseweg umfasst die Reduktion der Benzochinon-Gruppierung von Geldanamycin zum entsprechenden Hydrochinon, gefolgt von der Bildung des Hydrochloridsalzes . Die industriellen Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung, um ihre Eignung für klinische Anwendungen zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Retaspimycin Hydrochlorid wurde ausgiebig auf sein Potenzial in der Krebstherapie untersucht. Es hat in frühen Phasenstudien bei Patienten mit Weichteilsarkomen, gastrointestinalen Stromatumoren und ALK-umgelagertem nicht-kleinzelligem Lungenkrebs eine Einzelwirkstoff-Antitumoraktivität gezeigt . Die Verbindung wurde auch in Kombination mit anderen Krebstherapien, wie z. B. Trastuzumab, bewertet, um ihre Wirksamkeit zu verbessern . Zusätzlich wurde Retaspimycin Hydrochlorid auf seine Rolle bei der Hemmung der Reifung und Stabilität von onkogenen Proteinen untersucht, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .

Wirkmechanismus

Retaspimycin Hydrochlorid entfaltet seine Wirkung durch die Hemmung von HSP90, einem molekularen Chaperon, das verschiedene onkogene Clientproteine stabilisiert und aktiviert. Durch die Bindung an die aminoterminale ATP/ADP-Bindungsstelle von HSP90 stört Retaspimycin Hydrochlorid die Chaperonfunktion, was zum Abbau von Clientproteinen und zur Hemmung mehrerer Signalwege führt, die am Überleben von Krebszellen beteiligt sind . Dieser Mechanismus ermöglicht die gleichzeitige Zielsetzung mehrerer onkogener Signalwege, was Retaspimycin Hydrochlorid zu einem vielversprechenden Antitumormittel macht .

Wirkmechanismus

Retaspimycin Hydrochloride works by inhibiting Hsp90, a highly evolutionarily conserved class of molecular chaperone proteins indispensable for the development of cancer . When activated by cellular stress, Hsp90 stabilizes oncogenic substrate “client” proteins involved in cellular processes that promote tumorigenesis .

Safety and Hazards

Retaspimycin Hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, absorb solutions with finely-powdered liquid-binding material and decontaminate surfaces and equipment by scrubbing with alcohol .

Zukünftige Richtungen

Retaspimycin Hydrochloride has shown modest clinical activity in trials, but did not meet criteria for trial expansion . The safety profile for patients on study raises the possibility of this compound underdosing that limited efficacy . Studies employing higher doses are ongoing . In Japan, pimitespib, a heat shock protein 90 (HSP90) inhibitor, is now available as a fourth-line therapy for GIST .

Vorbereitungsmethoden

Retaspimycin hydrochloride is synthesized through a series of chemical reactions starting from geldanamycin. The synthetic route involves the reduction of the benzoquinone moiety of geldanamycin to the corresponding hydroquinone, followed by the formation of the hydrochloride salt . The industrial production methods focus on optimizing the yield and purity of the compound, ensuring its suitability for clinical applications .

Analyse Chemischer Reaktionen

Retaspimycin Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydrochinon-Gruppierung kann zurück zur Benzochinon-Form oxidiert werden.

Reduktion: Die Benzochinon-Gruppierung kann zur Hydrochinon-Form reduziert werden.

Substitution: Die Verbindung kann Substitutionsreaktionen an der Aminogruppe oder den Methoxygruppen eingehen

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Retaspimycin Hydrochlorid ähnelt anderen HSP90-Inhibitoren wie Tanespimycin (17-AAG) und Alvespimycin (17-DMAG). Retaspimycin Hydrochlorid hat im Vergleich zu seiner Stammverbindung Tanespimycin eine verbesserte Wasserlöslichkeit, was seinen klinischen Nutzen erhöht . Darüber hinaus hat Retaspimycin Hydrochlorid im Vergleich zu anderen HSP90-Inhibitoren ein besseres Sicherheitsprofil und eine geringere Lebertoxizität gezeigt .

Ähnliche Verbindungen umfassen:

Tanespimycin (17-AAG): Ein Geldanamycin-Derivat mit ähnlicher HSP90-Inhibitoraktivität.

Alvespimycin (17-DMAG): Ein weiteres Geldanamycin-Derivat mit erhöhter Löslichkeit und Stabilität.

Luminespib (AUY922): Ein synthetischer HSP90-Inhibitor mit potenter Antitumoraktivität

Retaspimycin Hydrochlorid zeichnet sich durch seine verbesserte Löslichkeit und sein Sicherheitsprofil aus, was es zu einer wertvollen Ergänzung des Arsenals von HSP90-Inhibitoren in der Krebstherapie macht .

Eigenschaften

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10+,20-15+;/t17-,19+,24+,25+,27-,29+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRUWDYJGMHDHJ-AFXVCOSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)/C)OC)OC(=O)N)\C)C)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857402-63-2 | |

| Record name | Retaspimycin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857402-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retaspimycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857402632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RETASPIMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928Q33Q049 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-](/img/structure/B1680467.png)

![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B1680469.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)